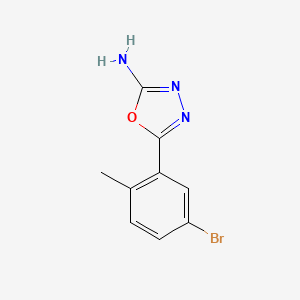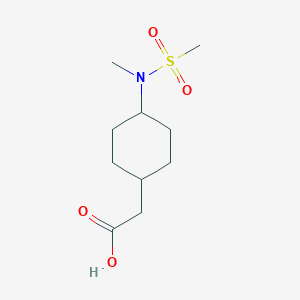
2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(trans-4-(N-metilmetilsulfonamido)ciclohexil)acético es un compuesto orgánico sintético con la fórmula molecular C10H19NO4S. Se caracteriza por la presencia de un anillo ciclohexil sustituido con un grupo N-metilmetilsulfonamido y una porción de ácido acético.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(trans-4-(N-metilmetilsulfonamido)ciclohexil)acético se puede lograr a través de un proceso de varios pasos. Un método común involucra los siguientes pasos:
Formación del anillo ciclohexil: El material de partida, ciclohexanona, se somete a una reacción de reducción para formar ciclohexanol.
Introducción del grupo N-metilmetilsulfonamido: El ciclohexanol se hace reaccionar luego con cloruro de metilsulfonilo en presencia de una base como la trietilamina para formar el derivado N-metilmetilsulfonamido.
Formación de la porción de ácido acético: El paso final involucra la reacción del derivado N-metilmetilsulfonamido con ácido bromoacético en condiciones básicas para producir ácido 2-(trans-4-(N-metilmetilsulfonamido)ciclohexil)acético.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(trans-4-(N-metilmetilsulfonamido)ciclohexil)acético puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de sulfona.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamido en una amina.
Sustitución: La porción de ácido acético puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones básicas.
Productos principales
Oxidación: Formación de derivados de sulfona.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados de ácido acético sustituidos.
Aplicaciones Científicas De Investigación
El ácido 2-(trans-4-(N-metilmetilsulfonamido)ciclohexil)acético tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(trans-4-(N-metilmetilsulfonamido)ciclohexil)acético implica su interacción con objetivos moleculares específicos. El grupo sulfonamido puede formar enlaces de hidrógeno con moléculas biológicas, influyendo en su actividad. La porción de ácido acético puede participar en varias vías bioquímicas, lo que podría afectar los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-(trans-4-(N-metilsulfonamido)ciclohexil)acético: Estructura similar pero carece del grupo metilo adicional en la porción de sulfonamido.
Ácido 2-(trans-4-(N-etilmetilsulfonamido)ciclohexil)acético: Estructura similar con un grupo etilo en lugar de un grupo metilo.
Unicidad
El ácido 2-(trans-4-(N-metilmetilsulfonamido)ciclohexil)acético es único debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia tanto del grupo N-metilmetilsulfonamido como de la porción de ácido acético proporciona una combinación distintiva de grupos funcionales que se pueden explotar en diversas aplicaciones.
Propiedades
Fórmula molecular |
C10H19NO4S |
|---|---|
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
2-[4-[methyl(methylsulfonyl)amino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C10H19NO4S/c1-11(16(2,14)15)9-5-3-8(4-6-9)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |
Clave InChI |
IPNACFNNRHYATH-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCC(CC1)CC(=O)O)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


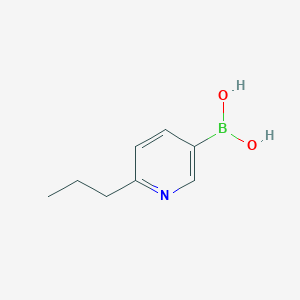
![4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene](/img/structure/B12082384.png)
![Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-(1,2,3-triacetyloxypropyl)-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate](/img/structure/B12082385.png)
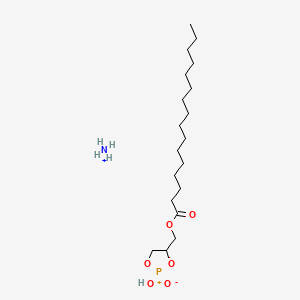

![[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine](/img/structure/B12082390.png)
![[[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12082421.png)
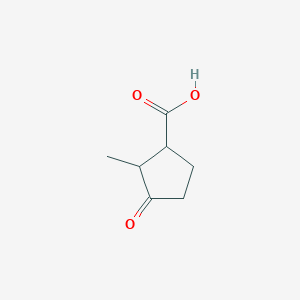
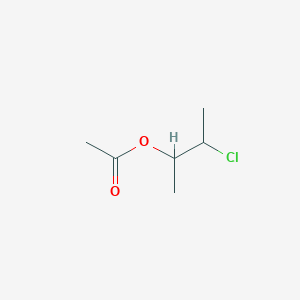

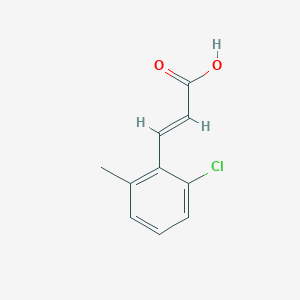
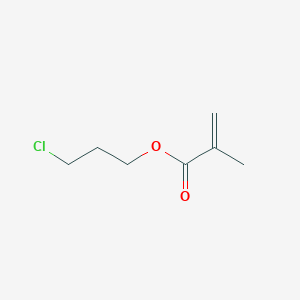
![[4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate](/img/structure/B12082448.png)
